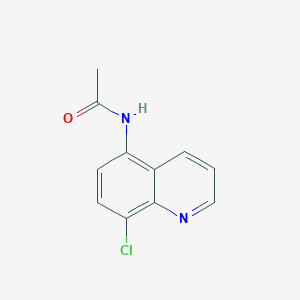
(2,5-Dimethylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, also known as DMPP, is a chemical compound that has been widely studied for its potential use in scientific research. DMPP is a synthetic compound that was first synthesized in 2006 and has since been the subject of numerous studies due to its unique properties.
Mécanisme D'action
(2,5-Dimethylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is known to interact with the nicotinic acetylcholine receptor, which is a type of ion channel that is involved in the transmission of nerve impulses. (2,5-Dimethylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone binds to this receptor and activates it, leading to the release of various neurotransmitters and the subsequent activation of downstream signaling pathways.
Biochemical and Physiological Effects:
(2,5-Dimethylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects, including the activation of the sympathetic nervous system and the release of neurotransmitters such as dopamine and norepinephrine. (2,5-Dimethylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has also been shown to have an analgesic effect, as well as an effect on learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2,5-Dimethylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone in lab experiments is its unique mechanism of action, which makes it a promising candidate for use in drug discovery and development. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its effects on various physiological and biochemical processes.
Orientations Futures
There are numerous future directions for the study of (2,5-Dimethylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, including further studies on its mechanism of action, as well as its potential use in the treatment of various diseases and disorders. Additionally, there is a need for further studies on the toxicity and safety of (2,5-Dimethylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, as well as its potential side effects. Overall, the study of (2,5-Dimethylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has the potential to lead to significant advances in the field of scientific research and drug discovery.
Méthodes De Synthèse
(2,5-Dimethylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone can be synthesized using a variety of methods, including the reaction of 2,5-dimethylbenzaldehyde with pyrrolidine and 4-pyridinecarboxaldehyde in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography.
Applications De Recherche Scientifique
(2,5-Dimethylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been studied for its potential use in a variety of scientific research applications, including drug discovery and development, as well as in the study of various physiological and biochemical processes. (2,5-Dimethylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to have a unique mechanism of action that makes it a promising candidate for use in these applications.
Propriétés
IUPAC Name |
(2,5-dimethylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13-5-6-14(2)16(12-13)18(21)20-11-3-4-17(20)15-7-9-19-10-8-15/h5-10,12,17H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDIAPNBAJWEFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCCC2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-Methylsulfonylpiperidin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509871.png)


![2-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7509901.png)
![(3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one](/img/structure/B7509907.png)


![N-[1-(4-chlorophenyl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7509943.png)

![2-[1-(Pyridin-3-ylmethyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B7509954.png)
![Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7509957.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7509965.png)

